1-(2-Ethoxy-5-methylphenyl)sulfonyl-3,5-dimethylpyrazole
Description
1-(2-Ethoxy-5-methylphenyl)sulfonyl-3,5-dimethylpyrazole is a pyrazole derivative featuring a sulfonyl group attached to a substituted phenyl ring (2-ethoxy-5-methylphenyl) and two methyl groups at the 3- and 5-positions of the pyrazole core. The sulfonyl group contributes to hydrogen bonding and electrostatic interactions, which are critical in enzyme inhibition or receptor binding applications .
Properties
IUPAC Name |
1-(2-ethoxy-5-methylphenyl)sulfonyl-3,5-dimethylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-5-19-13-7-6-10(2)8-14(13)20(17,18)16-12(4)9-11(3)15-16/h6-9H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSRVFOJPUQHMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)N2C(=CC(=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethoxy-5-methylphenyl)sulfonyl-3,5-dimethylpyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Ethoxylation and Methylation: The ethoxy and methyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethoxy-5-methylphenyl)sulfonyl-3,5-dimethylpyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted pyrazoles with various nucleophilic groups.
Scientific Research Applications
1-(2-Ethoxy-5-methylphenyl)sulfonyl-3,5-dimethylpyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxy-5-methylphenyl)sulfonyl-3,5-dimethylpyrazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites in biological molecules. The pyrazole ring may also participate in hydrogen bonding and π-π interactions, contributing to its biological activity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
3,5-Dimethylpyrazole Derivatives with Furan Moieties
A series of 3,5-dimethylpyrazole derivatives containing furan moieties (e.g., 3,5-dimethylpyrazole fused with furan) were studied as phosphodiesterase-4 (PDE-4) inhibitors (Table 1) . These compounds exhibit IC₅₀ values ranging from 0.8 to 12.4 µM, with pIC₅₀ values (-log IC₅₀) between 5.1 and 6.1. In contrast, the sulfonyl and ethoxy groups in 1-(2-Ethoxy-5-methylphenyl)sulfonyl-3,5-dimethylpyrazole may enhance selectivity for PDE-4B due to increased steric bulk and electronic modulation compared to the planar furan ring .
Table 1. PDE-4 Inhibitory Activity of Furan-Containing 3,5-Dimethylpyrazole Derivatives
| Compound | R Group | IC₅₀ (µM) | pIC₅₀ |
|---|---|---|---|
| 1 | 4-Fluorophenyl | 0.8 | 6.1 |
| 2 | 3-Chlorophenyl | 1.2 | 5.9 |
| 3 | 2-Methoxyphenyl | 12.4 | 5.1 |
Data adapted from Hu et al. (2021)
Brominated 3,5-Dimethylpyrazole Derivatives
Early studies on brominated analogs (e.g., 4-bromo-3,5-dimethylpyrazole) report melting points of 123°C, significantly higher than the sulfonyl derivative’s predicted melting point (~90–110°C, estimated based on sulfonate analogs). The bromo substituent reduces solubility in polar solvents but enhances stability under acidic conditions compared to the sulfonyl group .
Physical and Spectral Properties
- Solubility: The ethoxy group in the target compound improves solubility in organic solvents (e.g., ethanol, DMSO) compared to brominated derivatives .
- Spectroscopic Data : While specific IR/Raman data for the target compound are unavailable, sulfonyl groups typically exhibit strong S=O stretching vibrations near 1150–1350 cm⁻¹, distinguishable from the C=O stretches (~1650 cm⁻¹) in pyridin-2-one derivatives .
Biological Activity
1-(2-Ethoxy-5-methylphenyl)sulfonyl-3,5-dimethylpyrazole (CAS No. 957298-51-0) is a synthetic organic compound belonging to the sulfonyl pyrazole class. It is characterized by a unique combination of ethoxy, methyl, and sulfonyl groups attached to a pyrazole ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
- Ethoxylation and Methylation : The ethoxy and methyl groups are introduced via alkylation reactions using appropriate alkyl halides.
Chemical Reactions
The compound can undergo various chemical reactions:
- Oxidation : Using agents like potassium permanganate.
- Reduction : With reducing agents such as sodium borohydride.
- Substitution : Nucleophilic substitution at the sulfonyl group can occur with nucleophiles such as amines or thiols.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study evaluated its antibacterial effects against various microorganisms, including Staphylococcus aureus and Escherichia coli. The results demonstrated varying levels of sensitivity:
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 6 |
| Escherichia coli | 32 |
| Candida albicans | 11 |
The compound showed pronounced antibacterial effects, particularly against E. coli, indicating its potential as a therapeutic agent in treating bacterial infections .
Anti-inflammatory Activity
In addition to its antimicrobial properties, the compound is being investigated for anti-inflammatory effects. The sulfonyl group is believed to interact with biological targets involved in inflammatory pathways, potentially leading to reduced inflammation .
The mechanism of action for this compound involves:
- Electrophilic Interactions : The sulfonyl group acts as an electrophile, facilitating interactions with nucleophilic sites in proteins and enzymes.
- Hydrogen Bonding : The pyrazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, enhancing its biological activity.
Study on Antimicrobial Activity
A detailed study conducted on several new derivatives of 3,5-dimethyl pyrazole derivatives highlighted the effectiveness of this compound against Gram-positive and Gram-negative bacteria. The study concluded that structural modifications significantly influence antimicrobial efficacy, suggesting that the presence of ethoxy and methyl groups enhances activity against specific pathogens .
Comparative Analysis
Comparative studies have shown that compounds similar to this compound exhibit varying degrees of biological activity based on their substituents. For instance:
| Compound Name | Antibacterial Activity (mm) |
|---|---|
| 1-(2-Ethoxyphenyl)sulfonyl-3,5-dimethylpyrazole | Moderate |
| 1-(2-Methylphenyl)sulfonyl-3,5-dimethylpyrazole | Low |
| This compound | High |
This table illustrates the unique position of this compound in terms of its biological activity compared to other derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
